molecular formula C20H24N4O2 B2799698 (E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1421588-48-8

(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No. B2799698
CAS RN: 1421588-48-8
M. Wt: 352.438
InChI Key: FXIAIFZQOGQIJU-XBXARRHUSA-N
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Description

The compound (E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[5,1-b][1,3]oxazine ring, and a cinnamyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring is often involved in reactions with acids and bases, while the pyrazolo[5,1-b][1,3]oxazine ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the piperazine ring might influence the compound’s solubility in water, while the cinnamyl group could affect its reactivity .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer Potential

    A study explored the synthesis and molecular docking of new heterocyclic compounds, including derivatives similar to the compound , revealing significant anticancer activities against various cancer cell lines (Katariya, Vennapu, & Shah, 2021).

  • Antimicrobial Effects

    Several studies have highlighted the synthesis of compounds with structures similar to "(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone", demonstrating good to excellent antimicrobial activities. This includes effectiveness against various pathogenic bacterial and fungal strains (Hafez, El-Gazzar, & Al-Hussain, 2016).

Central Nervous System Applications

  • CNS Depressant Activity: Research on novel pyrazole derivatives, closely related to the compound , demonstrated central nervous system depressant activity. These compounds showed potential for anticonvulsant and antipsychotic effects (Butler, Wise, & Dewald, 1984).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity against a particular biological target, it could be further developed and studied for potential therapeutic applications .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-20(18-16-19-24(21-18)10-5-15-26-19)23-13-11-22(12-14-23)9-4-8-17-6-2-1-3-7-17/h1-4,6-8,16H,5,9-15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIAIFZQOGQIJU-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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